molecular formula C20H18N2O2 B5782476 2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol CAS No. 6380-73-0

2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol

Cat. No. B5782476
CAS RN: 6380-73-0
M. Wt: 318.4 g/mol
InChI Key: WSFKUXGFGMRTKE-UHFFFAOYSA-N
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Description

2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AMPP and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMPP involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. Additionally, AMPP has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
AMPP has been found to exhibit significant antioxidant and anti-inflammatory effects, which are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. It has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

AMPP has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and manipulate. However, its limited solubility in water can pose a challenge for certain experiments, and its high cost may limit its use in some studies.

Future Directions

There are several future directions for the study of AMPP. One potential application is in the treatment of cancer, as AMPP has been found to exhibit significant anticancer effects in vitro and in vivo. Additionally, further studies are needed to explore the potential of AMPP in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Other future directions include the development of novel synthetic routes for AMPP and the exploration of its potential as a therapeutic agent in other disease areas.

Synthesis Methods

The synthesis of AMPP involves the condensation of 2-hydroxy-6-methoxybenzaldehyde and aniline in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield the final product.

Scientific Research Applications

AMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19-9-5-6-15(20(19)23)14-21-16-10-12-18(13-11-16)22-17-7-3-2-4-8-17/h2-14,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFKUXGFGMRTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Anilinophenylimino)-6-methoxy-O-cresol

CAS RN

6380-73-0
Record name ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL
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